4-Fluoro-4'-(phenylethynyl)benzophenone

Catalog No.
S1523336
CAS No.
153354-46-2
M.F
C21H13FO
M. Wt
300.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-4'-(phenylethynyl)benzophenone

CAS Number

153354-46-2

Product Name

4-Fluoro-4'-(phenylethynyl)benzophenone

IUPAC Name

(4-fluorophenyl)-[4-(2-phenylethynyl)phenyl]methanone

Molecular Formula

C21H13FO

Molecular Weight

300.3 g/mol

InChI

InChI=1S/C21H13FO/c22-20-14-12-19(13-15-20)21(23)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-15H

InChI Key

SKWWXACONTVUHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Synonyms

4-Fluoro-4'-(phenylethynyl)benzophenone 97%

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Synthesis and Characterization:

4-Fluoro-4'-(phenylethynyl)benzophenone is an organic compound synthesized through various methods, including the Sonogashira coupling reaction and the Cadiot-Chodkiewicz coupling reaction. These reactions involve coupling a terminal alkyne (phenylethyne) with a fluorinated halobenzene (4-fluorobenzoyl chloride) in the presence of a catalyst and suitable ligands. The resulting product is characterized using various techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis to confirm its structure and purity. []

Applications in Organic Photovoltaics:

-Fluoro-4'-(phenylethynyl)benzophenone has been explored as a potential material for organic photovoltaic (OPV) devices due to its interesting properties. These properties include:

  • Light absorption: The molecule exhibits strong absorption in the ultraviolet (UV) and visible light regions, making it suitable for capturing sunlight in OPV devices.
  • Hole-transporting ability: The presence of the phenyl rings and the ethynyl group facilitates the movement of positive charges (holes) within the material, contributing to efficient charge transport in OPV devices.

4-Fluoro-4'-(phenylethynyl)benzophenone is an organic compound with the chemical formula C16H13FC_{16}H_{13}F and a CAS number of 153354-46-2. It features a benzophenone core substituted with a fluorine atom and a phenylethynyl group. This compound is characterized by its unique structure, which allows it to exhibit distinct photophysical properties, making it valuable in various chemical applications.

The synthesis of 4-Fluoro-4'-(phenylethynyl)benzophenone primarily involves the Sonogashira coupling reaction, which combines 4-bromo-4'-fluorobenzophenone with phenylacetylene. The reaction typically requires a palladium catalyst and a base, such as triethylamine, under reflux conditions. The general reaction pathway can be summarized as follows:

  • Reactants: 4-bromo-4'-fluorobenzophenone and phenylacetylene.
  • Catalysts: Palladium(II) acetate, cuprous iodide, and triphenylphosphine.
  • Conditions: Reflux in an appropriate solvent (e.g., triethylamine) for several hours.

The resulting product can be purified through recrystallization from solvents like acetone, yielding white crystalline solids with a melting point of approximately 151-152°C .

While specific biological activity data for 4-Fluoro-4'-(phenylethynyl)benzophenone is limited, compounds with similar structures are often investigated for their potential as pharmaceutical intermediates or as agents in photodynamic therapy due to their ability to absorb UV light. The presence of the fluorine atom may enhance lipophilicity and biological activity compared to non-fluorinated analogs.

The synthesis methods for 4-Fluoro-4'-(phenylethynyl)benzophenone include:

  • Sonogashira Coupling: As detailed above, this method is favored for its efficiency in forming carbon-carbon bonds.
  • Cadiot-Chodkiewicz Reaction: This method may also be applicable for synthesizing related compounds but is less common than the Sonogashira approach .

4-Fluoro-4'-(phenylethynyl)benzophenone finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Photovoltaics: Due to its unique optical properties, it may be used in the development of organic light-emitting diodes (OLEDs) or solar cells.
  • Material Science: Its photochemical stability makes it suitable for use in polymer materials that require UV resistance.

Interaction studies involving 4-Fluoro-4'-(phenylethynyl)benzophenone are crucial for understanding its behavior in biological systems and materials. These studies often focus on:

  • Binding Affinity: Investigating how this compound interacts with various biological targets or receptors.
  • Photostability: Evaluating how stable the compound remains under UV exposure, which is essential for applications in photonic devices.

Several compounds share structural similarities with 4-Fluoro-4'-(phenylethynyl)benzophenone. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-FluorobenzophenoneBenzophenone core with fluorineUsed primarily as a UV filter
4-(Phenylethynyl)benzophenoneSimilar ethynyl substitution without fluorineLess lipophilic than the fluorinated variant
BenzophenoneBase structure without additional substitutionsCommonly used as a UV stabilizer

These compounds differ primarily in their substituents and functional groups, affecting their chemical reactivity and potential applications. The presence of fluorine in 4-Fluoro-4'-(phenylethynyl)benzophenone enhances its properties compared to non-fluorinated analogs, making it particularly valuable in specialized applications .

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Fluoro-4'-(phenylethynyl)benzophenone

Dates

Modify: 2023-08-15

Explore Compound Types